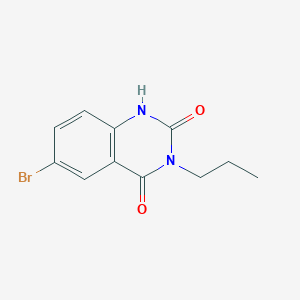

6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

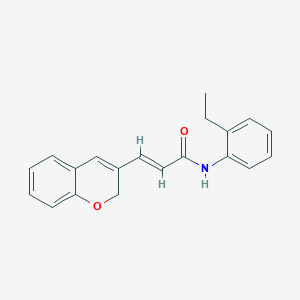

6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione is an organic compound with a unique structure and properties. It is a quinazolinedione derivative of the bromoalkylpropyl group, and is a member of the quinazoline family. 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione has been studied extensively in the past few decades and has been found to have a variety of applications in scientific research and laboratory experiments.

科学的研究の応用

Organic Chemistry Synthesis Techniques

Mohammadi and Hossini (2011) described a method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones, including compounds related to 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione. They achieved this through a one-pot, three-component synthesis that utilizes isatoic anhydride, orthoesters, and amines, catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions. This method is notable for its efficiency and the variety of substituents that can be introduced into the quinazolinone framework, demonstrating the versatility of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione derivatives in synthetic organic chemistry (Mohammadi & Hossini, 2011).

Antifungal Activities

Gui-ping Ouyang et al. (2006) developed a straightforward and effective method for synthesizing 3-alkylquinazolin-4-one derivatives from quinazolin-4-one treated with alkyl bromides under phase transfer catalysis conditions. Among these derivatives, 6-bromo-3-propylquinazolin-4-one was identified to possess significant antifungal activity, highlighting the potential of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione and its derivatives in the development of new antifungal agents (Ouyang et al., 2006).

Potential in Cancer Therapy

Tsou et al. (2001) synthesized a series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, aiming at their potential function as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds, by virtue of their structural similarity and mechanism of action, point towards the utility of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione derivatives in cancer therapy, particularly in targeting tumors that overexpress EGFR and HER-2 (Tsou et al., 2001).

特性

IUPAC Name |

6-bromo-3-propyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADXUAFKCYTHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2889107.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)

![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)